Product packaging for Lauroyl methyl beta-alanine(Cat. No.:CAS No. 21539-57-1)

Lauroyl methyl beta-alanine

Cat. No.: B8642449
CAS No.: 21539-57-1
M. Wt: 285.42 g/mol
InChI Key: UNWFFCPRJXMCNV-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid-Based Surfactant Chemistry

Amino acid-based surfactants represent a significant class of "green" surfactants, distinguished by their origin from renewable raw materials like vegetable oils and amino acids. whiterose.ac.ukrsc.org Their fundamental structure comprises a hydrophobic part, typically a long-chain acyl group, and a hydrophilic part, which is an amino acid moiety. academie-sciences.fr The linkage between these two parts is most commonly an amide bond, which contributes to their biodegradability. academie-sciences.frtubitak.gov.tr

N-Lauroyl-N-methyl-β-alanine fits squarely within this classification. Its key structural features are:

A Hydrophobic Lauroyl Group : A 12-carbon acyl chain (C12) derived from lauric acid, which imparts low water solubility and surface-active properties. researchgate.net

A Hydrophilic Headgroup : The N-methyl-β-alanine moiety. Unlike proteinogenic α-amino acids, the amino group in β-alanine is attached to the second carbon from the carboxyl group. The nitrogen atom is further substituted with a methyl group, creating an N-substituted amino acid structure. jst.go.jp This headgroup is responsible for the molecule's interaction with water.

This compound is classified as an anionic N-substituted amino acid surfactant, as the carboxylic acid group can deprotonate to carry a negative charge. academie-sciences.fr The synthesis of N-acyl-N-alkyl-β-alanines and their salts typically involves the acylation of N-alkyl-β-alanines with a fatty acid chloride, such as lauroyl chloride, in the presence of a base. jst.go.jp The resulting surfactants are noted for their excellent surface-active properties, including foaming, wetting, and resistance to hard water. jst.go.jp

Table 1: Physicochemical Properties of N-Lauroyl-N-methyl-β-alanine and its Sodium Salt

PropertyN-Lauroyl-N-methyl-β-alanineSodium N-Lauroyl-N-methyl-β-alaninate
SynonymsN-Dodecanoyl-N-methyl-β-alanineSodium Lauroyl Methylaminopropionate
CAS NumberData not widely available21539-58-2
Molecular FormulaC16H31NO3C16H30NNaO3
Molecular Weight285.42 g/mol307.41 g/mol
IUPAC Name3-[dodecanoyl(methyl)amino]propanoic acidsodium;3-[dodecanoyl(methyl)amino]propanoate

Academic Significance and Contemporary Research Trajectories

The academic significance of N-Lauroyl-N-methyl-β-alanine stems from its role as a representative compound for a class of high-performance, mild surfactants. Research has demonstrated that N-acyl-N-alkyl-β-alanines, particularly lauroyl and myristoyl derivatives, exhibit excellent surface activities, especially between pH 6 and 7. jst.go.jp These properties are reported to be superior to those of related surfactants like N-acyl-β-alanines and N-acyl sarcosinates. jst.go.jp

Early academic studies focused on characterizing the fundamental surface-active properties of this class of compounds. A key study evaluated the properties of potassium N-acyl-N-methyl-β-alaninate salts in aqueous solutions. koreascience.kr The findings from this research are summarized below.

Table 2: Summary of Surface Activity for Potassium N-acyl-N-methyl-β-alaninates

PropertyObservationCitation
Critical Micelle Concentration (CMC)Estimated to be in the range of 6 x 10⁻⁴ to 1 x 10⁻³ mol/L. koreascience.kr
Emulsifying PowerDemonstrated good oil-in-water (O/W) type emulsifying power. koreascience.kr
Foaming PropertiesExhibited good foaming power and foam stability. koreascience.kr
Dispersion EffectShowed a favorable dispersion effect. koreascience.kr

Contemporary research trajectories are leveraging N-Lauroyl-N-methyl-β-alanine as a benchmark for developing novel, functional surfactants. A 2024 study, for instance, synthesized a new surfactant, N-dodecanoyl-N-(2-hydroxyethyl)-β-alanine, by modifying the methyl group of N-Lauroyl-N-methyl-β-alanine. researchgate.net The goal of this research was to investigate and compare the microstructures of these surfactants using advanced techniques like time-of-flight small-angle neutron scattering (TOF SANS). researchgate.net This indicates a modern research focus on understanding the self-assembly and aggregation behavior of these molecules at the nanoscale to precisely control their functional properties. researchgate.net This line of inquiry positions N-Lauroyl-N-methyl-β-alanine and its derivatives as healthier and more environmentally friendly alternatives to conventional surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO3 B8642449 Lauroyl methyl beta-alanine CAS No. 21539-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21539-57-1

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

3-[dodecanoyl(methyl)amino]propanoic acid

InChI

InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20/h3-14H2,1-2H3,(H,19,20)

InChI Key

UNWFFCPRJXMCNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization of N Lauroyl Methyl Beta Alanine

Fundamental Chemical Synthesis Pathways

The cornerstone of N-Lauroyl methyl beta-alanine (B559535) synthesis lies in the formation of an amide bond between the nitrogen of N-methyl-β-alanine and the carbonyl carbon of lauric acid. This is typically achieved through acylation reactions, often employing an activated form of lauric acid, such as lauroyl chloride.

The Schotten-Baumann reaction is a widely utilized method for synthesizing N-acyl amino acids. This process involves the acylation of an amino acid with an acyl chloride under aqueous alkaline conditions. In the synthesis of N-acyl beta-alanine derivatives, a two-phase solvent system is common, where the base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, while the reactants and product remain primarily in the organic phase.

A typical industrial synthesis involves dissolving the amino acid (e.g., alanine) and a metal inorganic base, such as sodium hydroxide (B78521) or potassium carbonate, in a mixed solvent system of distilled water and an organic solvent like acetone. google.com This creates the more nucleophilic amino acid salt. Lauroyl chloride is then added slowly to the solution. Throughout the addition, the pH of the system is carefully maintained between 8 and 10 by the concurrent addition of a base solution. google.com This controlled pH is crucial; it ensures the amino group remains deprotonated and nucleophilic while minimizing the hydrolysis of the lauroyl chloride. The reaction is typically stirred for several hours at a controlled temperature, ranging from 5°C to 50°C, to yield the N-lauroyl-L-alanine salt. google.com

ParameterConditionSource(s)
Reactants Alanine, Lauroyl Chloride google.com
Base Sodium Hydroxide or Sodium Carbonate google.com
Solvent System Water / Acetone google.com
pH 8-10 google.com
Temperature 5-50°C google.com
Reaction Time 0.5-3.5 hours google.com

Table 1: Typical Schotten-Baumann Reaction Conditions for N-Lauroyl-Alanine Synthesis.

An alternative "one-pot" method for producing N-methyl-beta-alanine derivatives involves first activating the fatty acid (R-COOH) with an agent like oxalyl chloride to form the acyl chloride in situ. This is followed by a substitution reaction with methylamine. Finally, a second substitution reaction with chloropropionic acid in the presence of a strong base like sodium hydride yields the final N-acyl-N-methyl-beta-alanine derivative. nih.gov

While the base in the Schotten-Baumann reaction is primarily a neutralizing agent, other catalytic systems are employed in N-acyl amino acid synthesis. The choice of catalyst depends on the starting materials, such as whether the acyl source is a fatty acid, a fatty acid ester, or a fatty acid chloride.

Alkali Metal Hydroxides/Carbonates: In the Schotten-Baumann reaction, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) are fundamental. They act as catalysts by deprotonating the amino group, thereby increasing its nucleophilicity towards the acyl chloride, and by neutralizing the HCl byproduct, which drives the reaction to completion. google.com

Alkali Metal Alkoxides: For syntheses starting from fatty acid esters (e.g., methyl laurate) instead of acyl chlorides, stronger base catalysts are required. Sodium methoxide (B1231860) (NaOCH3) is an effective catalyst for the amidation reaction between fatty acid methyl esters and amino acids. arpnjournals.org This approach avoids the use of acyl chlorides and their corrosive byproducts.

Activating Agents for Fatty Acids: When starting directly from a fatty acid, an activating agent is needed to convert the carboxylic acid's hydroxyl group into a better leaving group. Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are used to convert fatty acids into their corresponding acyl chlorides in situ. nih.gov This acyl chloride can then react with the amino acid as described previously.

Enzymatic and Chemoenzymatic Routes for N-Lauroyl Beta-Alanine Homologs

To address the environmental concerns associated with traditional chemical synthesis, which often relies on harsh reagents, enzymatic and chemoenzymatic methods have been developed. These "green chemistry" approaches offer high selectivity and operate under mild reaction conditions. nih.gov

Lipases are a class of enzymes commonly used for the synthesis of N-acyl amino acids. A notable example is the use of immobilized Candida antarctica lipase (B570770) (CAL) to catalyze the amidation of β-alanine ethyl ester with methyl laurate, producing N-lauroyl-β-alanine ethyl ester in good yield. scispace.com In this process, the enzyme facilitates the aminolysis of the fatty acid ester. Research has shown that CAL can achieve high conversion rates (82.0% in dioxane) for this reaction. scispace.com The enzyme demonstrates a preference for long-chain esters and accepts non-bulky primary amines as substrates, making it well-suited for producing N-lauroyl beta-alanine homologs. scispace.com Furthermore, the immobilized enzyme shows excellent reusability, maintaining its activity over multiple reaction cycles. scispace.com

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps. A typical chemoenzymatic process might involve the enzymatic synthesis of a core intermediate, which is then chemically modified to produce a range of derivatives. This approach leverages the high selectivity of enzymes for key bond formations while utilizing the versatility of chemical reactions for subsequent structural elaboration.

Structural Elaboration and Homologue Design

The versatility of N-Lauroyl methyl beta-alanine's structure allows for systematic modifications to both the N-acyl chain and the β-alanine backbone. This structural elaboration is key to designing homologues with tailored properties.

The dodecanoyl group (C12), derived from lauric acid, is a defining feature of N-Lauroyl methyl beta-alanine. However, the synthesis can be readily adapted to incorporate fatty acids of different lengths, yielding a series of N-acyl homologues. A synthetic route starting from various fatty acids (R-COOH) demonstrates this flexibility. nih.gov By changing the initial fatty acid, a range of N-acyl-N-methyl-beta-alanine derivatives can be produced using the same fundamental reaction sequence. nih.gov

Target Compound's Acyl GroupCorresponding Fatty Acid Reactant (RCOOH)Source(s)
N-Dodecanoyl (C12)Lauric Acid (C11H23COOH) nih.gov
N-Tetradecanoyl (C14)Myristic Acid (C13H27COOH) nih.gov
N-Hexadecanoyl (C16)Palmitic Acid (C15H31COOH) nih.gov

Table 2: Reactant Variation for the Synthesis of N-Acyl-N-methyl-β-alanine Homologues.

The length of the N-acyl chain is a primary determinant of the molecule's hydrophobicity. Increasing the chain length generally enhances the lipophilic character of the compound. This modification is a critical tool for adjusting the surface activity and solubility of the final product.

Modification of the β-alanine backbone, specifically the substituent on the nitrogen atom, offers another avenue for structural design. Comparing the synthesis of the N-methyl derivative with an N-(2-hydroxyethyl) derivative highlights key differences in synthetic strategy.

The synthesis of N-Lauroyl methyl beta-alanine is relatively straightforward, as the N-methyl group is non-reactive under standard acylation conditions. The primary reaction is the amide bond formation between the secondary amine of N-methyl-β-alanine and lauroyl chloride.

Conversely, the synthesis of an N-Lauroyl N-(2-hydroxyethyl) beta-alanine analogue presents a greater challenge. The N-(2-hydroxyethyl) group contains a primary alcohol, which is also a nucleophile. During acylation with lauroyl chloride, this hydroxyl group can compete with the secondary amine, leading to the formation of an undesired ester byproduct in addition to the target amide. google.com

To achieve selective N-acylation in this case, a more complex synthetic strategy may be required. One common approach would be to use a protecting group for the hydroxyl function. The N-(2-hydroxyethyl) beta-alanine would first be reacted to protect the -OH group (e.g., as a silyl (B83357) ether). Following this protection step, the acylation with lauroyl chloride on the nitrogen atom can proceed without interference. A final deprotection step would then be necessary to remove the protecting group and reveal the hydroxyl function, yielding the desired product. This multi-step process (protection-acylation-deprotection) contrasts with the more direct, single-step acylation possible for the N-methyl analogue.

Synthesis of Gemini Surfactant Analogs from Beta-Alanine Scaffolds

The synthesis of Gemini surfactants from beta-alanine scaffolds, specifically utilizing N-lauroyl methyl beta-alanine as the foundational unit, involves the covalent linkage of two monomeric surfactant molecules through a spacer group. This dimerization strategy aims to significantly enhance the surface-active properties and self-assembly behavior compared to the single-chain counterparts. The general approach involves the reaction of two N-lauroyl methyl beta-alanine molecules with a difunctional reagent that acts as the spacer.

A common synthetic route to achieve this is through an amidation reaction, where the carboxylic acid functionality of N-lauroyl methyl beta-alanine is activated and then reacted with a diamine spacer. The selection of the spacer is crucial as its length, flexibility, and chemical nature can profoundly influence the physicochemical properties of the resulting Gemini surfactant.

A representative synthetic scheme for the preparation of a Gemini surfactant from N-lauroyl methyl beta-alanine using a diamine spacer is outlined below. This method typically involves the activation of the carboxyl group of N-lauroyl methyl beta-alanine, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a diamine.

Reaction Scheme:

Activation of N-Lauroyl Methyl Beta-Alanine: The carboxylic acid group of N-lauroyl methyl beta-alanine is converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically carried out in an inert solvent.

Coupling with a Diamine Spacer: The activated N-lauroyl methyl beta-alanine is then reacted with a diamine of a specific chain length (e.g., 1,6-diaminohexane) in the presence of a base to neutralize the hydrogen halide byproduct. This results in the formation of the bis-(N-lauroyl-N-methyl-beta-alaninyl)-alkane diamide, the Gemini surfactant.

The reaction conditions, including solvent, temperature, and stoichiometry, are critical for achieving a high yield and purity of the final product. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reactant 1 Reactant 2 Spacer Reaction Type Typical Conditions
N-Lauroyl Methyl Beta-AlanineThionyl Chloride-Acyl Chloride FormationInert solvent (e.g., Dichloromethane), Room Temperature
N-Lauroyl Methyl Beta-Alaninoyl Chloride1,6-DiaminohexaneH₂N(CH₂)₆NH₂AmidationAprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0°C to Room Temperature

Introduction of Functional Substituents (e.g., Hydroxyl)

The introduction of functional substituents, such as hydroxyl (-OH) groups, onto the N-lauroyl methyl beta-alanine scaffold can impart new properties to the molecule, such as increased hydrophilicity, altered solubility, and potential for further chemical modification. A primary method for introducing a hydroxyl group onto the lauroyl chain is through enzymatic hydroxylation.

Biocatalysis using specific enzymes, such as cytochrome P450 monooxygenases, offers a highly selective and environmentally benign route for the hydroxylation of fatty acids and their derivatives. nih.govnih.gov These enzymes can catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond of the fatty acid chain. The regioselectivity of the hydroxylation (i.e., the position of the -OH group on the alkyl chain) is determined by the specific enzyme used. For lauric acid, hydroxylation can occur at the terminal (ω) position or sub-terminal (ω-1, ω-2, etc.) positions. researchgate.netsigmaaldrich.com

A plausible enzymatic approach for the hydroxylation of N-lauroyl methyl beta-alanine would involve the use of a whole-cell biocatalyst or an isolated enzyme system capable of hydroxylating lauric acid.

Enzymatic Hydroxylation Process:

Biocatalyst Selection: A microorganism or an isolated enzyme (e.g., from the cytochrome P450 family) known for its fatty acid hydroxylation activity is selected. nih.gov

Reaction Setup: The N-lauroyl methyl beta-alanine substrate is introduced into a buffered aqueous medium containing the biocatalyst. The reaction may require co-factors such as NADPH and a source of oxygen.

Bioconversion: The mixture is incubated under controlled conditions (temperature, pH, agitation) to allow for the enzymatic conversion of the substrate to its hydroxylated derivative.

Product Isolation and Purification: After the reaction, the hydroxylated product is extracted from the reaction mixture using an appropriate solvent and purified using chromatographic techniques.

The efficiency and selectivity of the enzymatic hydroxylation are influenced by various factors, including the choice of enzyme, substrate concentration, pH, temperature, and the presence of co-solvents.

Substrate Enzyme System Functional Group Introduced Typical Position of Hydroxylation Key Reaction Parameters
N-Lauroyl Methyl Beta-AlanineCytochrome P450 MonooxygenaseHydroxyl (-OH)ω, ω-1, ω-2Aqueous buffer, O₂, NADPH, Controlled pH and temperature

Interfacial and Aggregation Phenomena of N Lauroyl Methyl Beta Alanine Systems

Surface Activity and Interfacial Tension Reduction Mechanisms

N-Lauroyl Methyl beta-Alanine (B559535), like other N-acyl amino acid surfactants, exhibits significant surface activity due to its amphiphilic molecular structure. This structure consists of a nonpolar lauroyl tail that is repelled by water and a polar N-methyl beta-alanine headgroup that is attracted to it. This dual nature drives the molecules to accumulate at fluidic interfaces, such as air/water or oil/water, thereby reducing the interfacial tension. cosmileeurope.eucosmileeurope.eu

Adsorption Behavior at Fluidic Interfaces (e.g., Air/Water, Oil/Water)

The primary mechanism of surface tension reduction is the adsorption of surfactant monomers at the interface. At the air/water interface, the hydrophobic lauroyl tails orient themselves towards the air, while the hydrophilic N-methyl beta-alanine headgroups remain in the aqueous phase. This arrangement disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.

Similarly, at an oil/water interface, the lauroyl tails penetrate the oil phase, and the headgroups stay in the water, reducing the energetic penalty of the oil-water contact. The effectiveness of this adsorption is influenced by the surfactant's concentration, temperature, and the pH of the aqueous phase. For related N-acyl amino acid surfactants, non-ionic forms (present at lower pH) are often more surface-active and dominate the interfacial behavior. rsc.org The presence of an amide bond in the structure contributes to its unique interfacial properties. rsc.org

Interfacial Molecular Packing and Orientation

The packing and orientation of N-Lauroyl Methyl beta-Alanine molecules at an interface are critical to its function. The lauroyl chain allows for strong van der Waals interactions between adjacent molecules, promoting the formation of a dense film. The N-methyl beta-alanine headgroup influences the packing due to its size and potential for intermolecular interactions, such as hydrogen bonding between the amide groups.

Studies on similar amino acid surfactants have shown that at low surface coverage, the molecules may lie parallel to the interface. As the concentration increases and more molecules adsorb, steric hindrance forces them into a more upright orientation. nih.gov This transition allows for tighter packing, maximizing the reduction in interfacial tension. The ability of tetraalkylammonium ions to disrupt the hydrogen bonding between amide groups in sodium lauroyl glycinate (B8599266) solutions suggests that these bonds are crucial for enabling tight molecular packing. acs.org

Dilational Rheological Properties of Interfacial Films

Interfacial dilational rheology measures the viscoelastic properties of the adsorbed surfactant film in response to expansion or compression of the interfacial area. wikipedia.org A highly viscoelastic film can impart significant stability to emulsions and foams. For N-acyl amino acid surfactants, the dilational modulus (a measure of the film's elasticity) is influenced by factors like the length of the acyl chain and intermolecular interactions. researchgate.net

Research on sodium lauroyl glycinate (C12-Gly-Na), a structurally similar surfactant, shows that it forms viscoelastic films at the air/water interface. The strength of these films, indicated by a higher dilational modulus, is enhanced when mixed with other surfactants due to synergistic interactions. researchgate.net The presence of strong intermolecular forces, such as hydrogen bonds and van der Waals interactions, within the interfacial film of N-Lauroyl Methyl beta-Alanine would be expected to result in a higher dilational modulus, creating a robust film that resists deformation.

Table 1: Representative Interfacial Dilational Rheology of a C12 Amino Acid Surfactant System Data below is illustrative for Sodium Lauroyl Glycinate (C12-Gly-Na) to demonstrate typical properties.

Concentration (mol/L)Dilational Modulus |E| (mN/m)Phase Angle δ (°)
1.0 x 10⁻⁶25.515.2
1.0 x 10⁻⁵68.310.8
1.0 x 10⁻⁴95.78.5

Source: Based on typical behavior described for N-acyl amino acid surfactants in scientific literature. researchgate.net

Self-Assembly Dynamics and Aggregate Microstructures

Above a certain concentration in an aqueous solution, surfactant monomers spontaneously self-assemble into organized aggregates, such as micelles or vesicles, to minimize the exposure of their hydrophobic tails to water. This process is fundamental to the surfactant's properties in solution.

Micellization Thermodynamics and Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the specific concentration at which micelles begin to form. wikipedia.org It represents a key parameter for any surfactant. For N-acyl amino acid surfactants with a C12 chain, CMC values are typically in the millimolar range. acs.org The exact CMC of N-Lauroyl Methyl beta-Alanine would depend on conditions like temperature, pH, and ionic strength.

Table 2: Representative Thermodynamic Parameters of Micellization for a C12 Amino Acid Surfactant Data below is illustrative for a related N-acyl amino acid surfactant to demonstrate typical thermodynamic values.

ParameterTypical ValueIndication
CMC (at 298 K)~8-15 mMConcentration for micelle formation
ΔG°mic-25 to -35 kJ/molSpontaneous process
ΔH°mic-5 to +5 kJ/molProcess can be exothermic or endothermic
ΔS°micPositiveIncrease in system disorder, often the main driver

Source: Based on typical values for related surfactants in scientific literature. acs.orgnih.gov

Vesicle Formation and Micelle-to-Vesicle Transitions

In addition to micelles, N-acyl amino acid surfactants can form vesicles, which are spherical structures enclosing an aqueous core with a bilayer membrane. nist.gov Vesicle formation is favored when the molecular geometry of the surfactant, described by the critical packing parameter, is more cylindrical or truncated-conical, allowing for the formation of bilayers rather than the curved surfaces of micelles.

Transitions between micelles and vesicles can be induced by various factors. For amino acid surfactants, changes in pH, the addition of salts (ions), or mixing with other surfactants can trigger a micelle-to-vesicle transition (or vice-versa). acs.orgpku.edu.cn For instance, studies on sodium lauroyl glycinate have shown that the addition of certain salts can induce a partial vesicle-to-micelle transition by disrupting the intermolecular hydrogen bonds that favor the planar packing required for vesicle bilayers. acs.org Similarly, temperature changes can also induce these transitions in some surfactant systems. nist.gov The specific conditions under which N-Lauroyl Methyl beta-Alanine might form vesicles or undergo such transitions would depend on the interplay between its headgroup interactions, tail packing, and the solution environment.

Pre-Micellar Self-Aggregation Phenomena

Influence of Solution Environment on Interfacial and Aggregation Properties

The surrounding chemical environment plays a pivotal role in dictating the interfacial and aggregation characteristics of N-Lauroyl Methyl Beta-Alanine. Factors such as the nature of counter-ions, the presence of co-surfactants, and the composition of the solvent system can significantly alter its behavior.

Counter-Ion Specific Effects (e.g., Tetraalkylammonium Cations)

The nature of the counter-ion in an ionic surfactant system can significantly influence micellization and interfacial properties. While direct studies on N-Lauroyl Methyl Beta-Alanine with tetraalkylammonium (TAA⁺) cations are limited, research on other anionic surfactants provides valuable insights into the expected behavior. The interaction of counter-ions with the charged head groups of the surfactant monomers affects the electrostatic repulsion between them, thereby influencing the critical micelle concentration (CMC) and the aggregation number.

For instance, the micellar formation of alkyl trimethylammonium halides is significantly enhanced by the presence of bromide ions over chloride ions, indicating a strong counter-ion effect. nih.gov In the case of tetraalkylammonium cations, an increase in the alkyl chain length (from methyl to butyl) generally leads to a decrease in the CMC of anionic surfactants. This is attributed to the increased hydrophobicity of the TAA⁺ ions, which promotes their association with the micellar core and reduces the electrostatic repulsions between the anionic head groups. This effect can be quantified by the micellization constant, which shows a clear dependence on the nature of the counter-ion. nih.gov

The following table, derived from studies on similar anionic surfactant systems, illustrates the typical effect of tetraalkylammonium cations on the critical micelle concentration.

Counter-IonTypical Effect on CMC of Anionic SurfactantsUnderlying Mechanism
Tetramethylammonium (TMA⁺)Moderate decrease in CMCPrimarily electrostatic screening
Tetraethylammonium (TEA⁺)Significant decrease in CMCIncreased hydrophobic interaction and screening
Tetrapropylammonium (TPA⁺)More pronounced decrease in CMCStronger hydrophobic interaction with micelle core
Tetrabutylammonium (TBA⁺)Most significant decrease in CMCVery strong hydrophobic interaction, promoting micellization

Co-Surfactant Interactions and Synergistic Effects (e.g., with Ampholytic Surfactants, n-Octanol)

The addition of co-surfactants can lead to synergistic interactions that enhance the performance and modify the aggregation behavior of the primary surfactant.

Interactions with Ampholytic Surfactants:

Ampholytic (or zwitterionic) surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), can exhibit strong synergistic effects when mixed with anionic surfactants like N-acyl amino acid derivatives. Studies on the mixture of sodium lauroyl sarcosinate (a close analog of N-Lauroyl Methyl Beta-Alanine) and CAPB have demonstrated a significant reduction in the critical micelle concentration and enhanced surface activity compared to the individual components. nih.govsemanticscholar.org This synergy is primarily driven by the electrostatic attraction between the anionic carboxylate group of the N-acyl amino acid surfactant and the cationic quaternary ammonium (B1175870) group of the ampholytic surfactant, which reduces the electrostatic repulsion at the micelle surface and promotes mixed micelle formation. nih.gov

The interaction parameter (β), a measure of the strength of interaction between the two surfactants in a mixed micelle, is typically negative for such systems, indicating a strong synergistic interaction. nih.gov The following table shows representative data for a sodium cocoyl glycinate (SCG) and CAPB system, which is expected to be similar to a N-Lauroyl Methyl Beta-Alanine/CAPB system.

Mole Fraction of SCG (X₁)Experimental CMC (mol/L)Interaction Parameter (βm)
0.11.58 x 10⁻⁴-5.33
0.31.10 x 10⁻⁴-5.61
0.50.98 x 10⁻⁴-5.68
0.71.23 x 10⁻⁴-5.46
0.92.00 x 10⁻⁴-4.99

Data adapted from a study on a similar N-acyl amino acid surfactant system. nih.gov

Interactions with n-Octanol:

The presence of a nonionic co-surfactant like n-octanol can also lead to significant synergistic effects. For cationic alkyltrimethylammonium bromides, the presence of n-octanol has been shown to cause a strong synergistic effect, leading to enhanced foamability and floatability even at low concentrations of the ionic surfactant. nih.gov This is attributed to the pre-adsorption of n-octanol molecules at the interface, which facilitates the adsorption of the primary surfactant. nih.gov In the case of N-acyl amino acid surfactants, the interaction with n-octanol is influenced by hydrogen bonding between the amide group of the surfactant and the hydroxyl group of the alcohol.

Impact of Aqueous and Aqueo-Organic Solvent Systems

The properties of the solvent medium have a profound impact on the aggregation and interfacial behavior of surfactants. The addition of organic co-solvents to water can alter the solvent polarity, which in turn affects the hydrophobic interactions that drive micelle formation.

Studies on N-acyl amino acid surfactants like sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate in aqueo-organic media have shown that the self-assembly behavior is significantly influenced by the solvent composition. researchgate.net Generally, the addition of a water-miscible organic solvent, such as ethanol (B145695) or dioxane, tends to increase the critical micelle concentration. This is because the organic solvent increases the solubility of the surfactant monomers in the bulk phase, making the formation of micelles less favorable.

The effect of the solvent on the thermodynamics of dissolution of related compounds like DL-alpha-alanyl-beta-alanine has been studied in water-alcohol mixtures. The standard enthalpies of transfer from water to the binary solvent are indicative of the changes in solute-solvent interactions. researchgate.net For N-Lauroyl Methyl Beta-Alanine, it is expected that the presence of alcohols would disrupt the structured water around the hydrophobic lauroyl chain, thereby affecting the thermodynamics of micellization. The extent of this effect would depend on the type and concentration of the alcohol. nih.gov

The following table summarizes the general effects of adding organic co-solvents on the micellization of anionic surfactants.

Aqueo-Organic SystemGeneral Effect on CMCReason
Water-EthanolIncreaseIncreased monomer solubility, reduced solvent polarity
Water-PropanolIncreaseGreater reduction in solvent polarity compared to ethanol
Water-DioxaneIncreaseDisruption of water structure and increased monomer solubility

Structure Performance Relationships in N Lauroyl Methyl Beta Alanine Analogues

Effects of N-Acyl Chain Characteristics on Functional Properties

The nature of the N-acyl chain, which forms the hydrophobic tail of the surfactant, is a primary determinant of its surface activity and aggregation behavior. Key characteristics such as chain length, unsaturation, and the presence of other functional groups can be systematically varied to fine-tune the surfactant's performance.

The length of the hydrophobic alkyl chain significantly influences the surface-active properties of N-acyl amino acid surfactants. Generally, an increase in the number of carbon atoms in the acyl chain enhances the hydrophobicity of the molecule. This leads to a greater tendency for the surfactant to adsorb at interfaces and to form aggregates (micelles) in aqueous solutions.

A key parameter used to characterize this behavior is the critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. For N-acyl amino acid surfactants, a longer alkyl chain typically results in a lower CMC, indicating a higher efficiency in forming micelles. wanabio.comacademie-sciences.fr This trend is a consequence of the increased hydrophobic effect, which drives the nonpolar tails to minimize their contact with water.

For instance, studies on various amino acid-based surfactants have consistently shown that the CMC decreases as the hydrophobic alkyl chain is lengthened. ub.edu This increased surface activity with longer chain lengths is a well-established principle for surfactants. wanabio.com

The following table illustrates the effect of acyl chain length on the CMC of analogous N-acyl amino acid surfactants.

N-Acyl Amino Acid SurfactantAcyl Chain LengthCritical Micelle Concentration (CMC) (mM)
Sodium Octyl Sulfate (B86663)C8130
Sodium Dodecyl SulfateC128.3
Sodium Tetradecyl SulfateC142.1

This table presents data for analogous sulfate-based surfactants to illustrate the general trend of decreasing CMC with increasing acyl chain length, as specific comparative data for a homologous series of N-Lauroyl Methyl Beta-Alanine (B559535) was not available in the searched literature.

The introduction of unsaturation (double or triple bonds) or other functional groups (e.g., hydroxyl groups) within the acyl chain can also modulate the surfactant's properties. The presence of a double bond in the alkyl chain can impact the packing of the surfactant molecules at interfaces and in micelles. Generally, a cis-double bond will introduce a "kink" in the hydrocarbon chain, which can disrupt ordered packing and potentially increase the area per molecule at an interface.

The antimicrobial activity of some amino acid-based surfactants has been observed to increase with the presence of hydroxyl, cyclopropane, or unsaturated bonds within the acyl chains. wanabio.com This suggests that such modifications can influence the interaction of the surfactant with biological membranes. wanabio.com

Impact of β-Alanine Headgroup Architecture

The hydrophilic headgroup, derived from β-alanine, plays a crucial role in determining the surfactant's solubility, its interaction with other molecules, and the geometry of the aggregates it forms.

The structure of the amino acid headgroup significantly influences the self-assembly behavior of N-acyl amino acid surfactants. Comparative studies between surfactants with the same acyl chain but different amino acid headgroups reveal the importance of the headgroup's size, charge, and potential for hydrogen bonding.

A study comparing sodium N-lauroyl sarcosinate (SLS), which has an N-methylated glycine (B1666218) headgroup, and sodium N-lauroyl glycinate (B8599266) (SLG) found notable differences in their aggregation behavior. While both have a lauroyl (C12) tail, the subtle difference in the headgroup—the presence of an N-methyl group in sarcosinate—leads to different aggregate structures. SLS was found to form small, spherical micelles, whereas SLG formed larger, unilamellar vesicles in a pH 7 buffer. nih.goviitkgp.ac.in This difference is attributed to the steric repulsion and altered hydrogen-bonding capability of the N-methylated headgroup in sarcosinate compared to the glycinate headgroup. nih.gov

The critical micelle concentration (CMC) is also affected by the headgroup structure. The CMC of sodium N-lauroyl glycinate was found to be slightly lower than that of sodium N-lauroyl sarcosinate, suggesting that aggregation is more favored for the glycinate derivative. researchgate.net

The following table summarizes the properties of N-lauroyl surfactants with different amino acid headgroups.

SurfactantAmino Acid HeadgroupCMC (mM)Aggregate Structure
Sodium N-Lauroyl SarcosinateSarcosinate (N-methylglycinate)~14.6Spherical Micelles
Sodium N-Lauroyl GlycinateGlycinateSlightly lower than SLSUnilamellar Vesicles

This table highlights the influence of the amino acid headgroup on the CMC and aggregation behavior of N-lauroyl surfactants. nih.govresearchgate.netnih.gov

While N-lauroyl methyl beta-alanine is an anionic surfactant, the concept of intramolecular charge separation is highly relevant to a class of related surfactants known as betaines. Betaines are zwitterionic, meaning they possess both a positive and a negative charge within the same molecule, resulting in a net neutral charge. The distance and arrangement of these charges within the headgroup are critical to their properties.

The stereochemistry of the amino acid headgroup can also play a role in the surfactant's properties. Amino acids (with the exception of glycine) are chiral molecules, existing as L- and D-enantiomers. When a chiral amino acid is used as the headgroup for a surfactant, the resulting amphiphile is also chiral.

The stereochemistry of the headgroup can influence the packing of the surfactant molecules in aggregates, potentially leading to the formation of chiral structures such as helical micelles or twisted ribbons. These chiral aggregates can exhibit unique properties, such as the ability to selectively interact with other chiral molecules. While specific studies on the stereochemical influence of N-acyl-beta-alanine were not found in the provided search results, the principle remains a significant area of research in surfactant science.

Intermolecular Interactions Governing Performance

The performance characteristics of N-acyl amino acid surfactants, including N-Lauroyl Methyl beta-Alanine and its analogues, are fundamentally governed by a delicate balance of intermolecular forces. The specific nature of the amino acid headgroup and any substitutions on the amide nitrogen play a pivotal role in dictating the strength and type of these interactions. Key among these are hydrogen bonding and steric repulsion, which directly influence how the surfactant molecules arrange themselves at interfaces and self-assemble into larger aggregates in solution.

Hydrogen Bonding in Interfacial Stability and Self-Assembly

Hydrogen bonding, particularly involving the amide linkage (-CONH-), is a critical factor in the self-assembly of many N-acyl amino acid surfactants. nih.gov The presence of a hydrogen bond donor (the N-H group) and acceptor (the C=O group) allows for the formation of strong intermolecular connections, which significantly impacts the packing and stability of surfactant aggregates.

In analogues that possess an amide proton (N-H), such as N-lauroyl glycinate, this capability for intermolecular hydrogen bonding leads to more ordered and tightly packed structures at interfaces and in self-assembled aggregates. nih.govacs.org This strong interaction between headgroups promotes the formation of stable, rigid bilayer membranes and vesicles. researchgate.net The hydrogen bonds act as a directional force, aligning the molecules and reducing the average area occupied by each surfactant molecule at the air-water interface, which contributes to greater interfacial stability. acs.org

Conversely, in N-methylated analogues like N-Lauroyl Methyl beta-Alanine and its close structural relative, N-lauroyl sarcosinate, the amide proton is replaced by a methyl group. This substitution eliminates the capacity for the amide group to act as a hydrogen bond donor. acs.org The absence of this key intermolecular interaction fundamentally alters the surfactant's self-assembly behavior. Without the directional and cohesive force of hydrogen bonds between the amide groups, the packing of molecules in aggregates is less constrained, and the headgroups experience greater electrostatic repulsion. This leads to the formation of different types of structures compared to their non-methylated counterparts. For instance, studies comparing N-lauroyl glycinate (capable of H-bonding) with N-lauroyl sarcosinate (N-methylated) have shown that the former tends to form unilamellar vesicles, while the latter forms smaller, spherical micelles under similar conditions. nih.gov

The self-assembly process is driven by a combination of forces including hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Hydrogen bonding, when present, adds a significant cohesive energy to the system, favoring more structured and stable aggregates. chemistryviews.org Its absence in N-methylated species means that the final aggregate structure is determined primarily by the balance between the hydrophobic effect driving aggregation and the electrostatic and steric repulsion between the headgroups pushing them apart.

Table 1: Comparison of Self-Assembly Behavior in N-Acyl Amino Acid Surfactant Analogues

Surfactant AnalogueAmide StructureHydrogen Bonding Capability (Amide Group)Primary Aggregate Structure FormedReference
Sodium N-Lauroyl Glycinate (SLG)-CO-NH-Yes (Donor & Acceptor)Unilamellar Vesicles nih.gov
Sodium N-Lauroyl Sarcosinate (SLS)-CO-N(CH₃)-No (Acceptor Only)Small Spherical Micelles nih.gov

Steric Repulsion Effects on Aggregate Formation

Steric repulsion, or the repulsive forces that arise when atoms are brought too close together, is another crucial factor influencing the structure of surfactant aggregates. In the context of N-Lauroyl Methyl beta-Alanine analogues, the substitution of a hydrogen atom with a bulkier methyl group on the amide nitrogen introduces significant steric hindrance. nih.gov

This additional methyl group increases the physical volume of the hydrophilic headgroup, preventing the surfactant molecules from packing as closely together as their non-methylated counterparts. mdpi.com This steric effect, combined with the loss of intermolecular hydrogen bonding, leads to a larger cross-sectional area per molecule at an interface and looser molecular packing within an aggregate. nih.govmdpi.com The steric hindrance from the methyl residue can physically disrupt the formation of highly ordered structures like bilayers or vesicles, favoring instead aggregates with higher surface curvature, such as spherical or ellipsoidal micelles. nih.gov

Research comparing N-lauroyl sarcosinate (with N-methylation) and N-lauroyl glycinate (without) has directly attributed the differences in their self-assembly to both the loss of hydrogen bonding and the introduction of steric repulsion from the methyl group. nih.gov While the glycinate analogue can pack tightly to form vesicles, the steric bulk of the methyl group in the sarcosinate hinders this close association, resulting in the formation of simple micelles. nih.gov This demonstrates that even a minor structural change like N-methylation can significantly alter the balance of intermolecular forces and, consequently, the macroscopic properties and performance of the surfactant.

Table 2: Influence of N-Methylation on Molecular Packing Parameters

ParameterN-Acyl Glycinate (Non-methylated Analogue)N-Acyl Sarcosinate (N-methylated Analogue)Governing FactorReference
Intermolecular Headgroup InteractionStrong (Hydrogen Bonding)Weaker (No Amide H-Bonding)Presence/Absence of Amide Proton nih.govacs.org
Molecular Packing at InterfaceTighterLooserHydrogen Bonding & Steric Hindrance acs.orgmdpi.com
Favored Aggregate TypeVesicles/BilayersMicellesSteric Repulsion & H-Bonding nih.gov

Environmental Fate and Biotransformation of N Lauroyl Methyl Beta Alanine

Biodegradation Pathways and Metabolite Identification

The initial and most critical step in the biodegradation of N-Lauroyl Methyl Beta-Alanine (B559535) is the enzymatic cleavage of the amide bond that links the lauroyl group to the N-methyl-beta-alanine moiety.

Amidase Activity: The hydrolysis of the amide bond in N-acyl amino acids is primarily catalyzed by amidases (also known as acylases). These enzymes are widespread in microorganisms and play a crucial role in the breakdown of various amides researchgate.net. The enzymatic action of an amidase on N-Lauroyl Methyl Beta-Alanine would yield lauric acid and N-methyl-beta-alanine as the initial metabolites.

Reaction: N-Lauroyl Methyl Beta-Alanine + H₂O ---(Amidase)--> Lauric Acid + N-Methyl-Beta-Alanine

Research on a novel aminoacylase (B1246476) from Paraburkholderia monticola has demonstrated high hydrolytic activity towards N-lauroyl-L-alanine, a structurally similar compound, indicating a preference for long-chain acyl-amino acids wikipedia.org. This supports the hypothesis that amidases are the key enzymes in the initial degradation step.

Subsequent Metabolism of Metabolites:

Lauric Acid: As a saturated fatty acid, lauric acid is readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

N-Methyl-Beta-Alanine: The metabolic fate of N-methyl-beta-alanine is less documented. However, the degradation of N-methylated amino acids in microorganisms can proceed through oxidative demethylation or deamination nih.gov. For instance, sarcosine (B1681465) (N-methylglycine) can be oxidatively demethylated by sarcosine dehydrogenase nih.gov. A similar enzymatic process could convert N-methyl-beta-alanine to beta-alanine and formaldehyde.

Transaminase Activity: Once beta-alanine is formed, it can be further metabolized through transamination. Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid hzpwjc.cnnih.gov. In the case of beta-alanine, transamination would convert it to malonate semialdehyde, which can then be channeled into central metabolic pathways genome.jpbeamreach.org.

Table 1: Key Enzymes in the Proposed Biodegradation of N-Lauroyl Methyl Beta-Alanine

Enzyme ClassSpecific Enzyme (Example)SubstrateProductsMetabolic Pathway
Amidase Acylase/AminoacylaseN-Lauroyl Methyl Beta-AlanineLauric Acid, N-Methyl-Beta-AlanineInitial Hydrolysis
Fatty Acid Oxidase Acyl-CoA DehydrogenaseLauric AcidAcetyl-CoAβ-Oxidation
Monooxygenase/Dehydrogenase Sarcosine Dehydrogenase (analogous)N-Methyl-Beta-AlanineBeta-Alanine, FormaldehydeDemethylation
Transaminase Beta-alanine-pyruvate transaminaseBeta-AlanineMalonate Semialdehyde, L-AlanineAmino Acid Catabolism

Structural Factors Influencing Biodegradability

The molecular structure of a surfactant plays a significant role in its susceptibility to microbial degradation.

Acyl Chain Length: The lauroyl group is a C12 saturated fatty acid chain. In general, linear alkyl chains, such as lauric acid, are readily biodegradable. The length of the fatty acid chain can influence the rate of degradation, with mid-range chains often being degraded more rapidly than very short or very long chains.

Amide Bond: The amide linkage is a common biochemical bond and is susceptible to enzymatic hydrolysis by a wide variety of microorganisms, as discussed above.

N-Methylation: The presence of a methyl group on the nitrogen atom of the beta-alanine moiety is a key structural feature. N-methylation can influence a molecule's physicochemical properties, such as its solubility and lipophilicity researchgate.netnih.gov. From a biodegradability perspective, N-methylation can sometimes hinder enzymatic attack compared to the non-methylated counterpart. This is because the methyl group can cause steric hindrance at the active site of the enzyme. However, many microorganisms possess enzymes capable of demethylation nih.gov. Studies on N-methylated peptides have shown that this modification can increase resistance to enzymatic degradation. Therefore, the N-methyl group in N-Lauroyl Methyl Beta-Alanine might result in a slower initial hydrolysis rate compared to N-lauroyl-beta-alanine.

Table 2: Predicted Influence of Structural Moieties on the Biodegradability of N-Lauroyl Methyl Beta-Alanine

Structural MoietyDescriptionPredicted Influence on BiodegradabilityRationale
Lauroyl Group C12 linear saturated fatty acidHighReadily metabolized via β-oxidation by a wide range of microorganisms.
Amide Bond -CO-NH- linkageSusceptible to enzymatic cleavageCommon biochemical bond targeted by microbial amidases/acylases.
N-Methyl Group Methyl group on the nitrogen atomPotentially moderate decrease in rateMay cause steric hindrance for amidase activity, but demethylation pathways exist.
Beta-Alanine β-amino acidHighCan be metabolized by common pathways such as transamination following demethylation.

Advanced Characterization and Computational Modeling of N Lauroyl Methyl Beta Alanine

Spectroscopic and Scattering Methodologies

Advanced analytical techniques are crucial for understanding the molecular conformation, purity, and self-assembly behavior of N-Lauroyl Methyl Beta-Alanine (B559535). Spectroscopic and scattering methods provide detailed insights into its behavior both as individual molecules and as aggregates in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and assessing the purity of N-Lauroyl Methyl Beta-Alanine. In ¹H NMR analysis, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule, confirming the presence of the lauroyl chain, the N-methyl group, and the beta-alanine backbone. The integration of the signal peaks allows for the quantification of protons in different chemical environments, which can be used to confirm the structure and identify impurities.

For conformational analysis, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing information about the molecule's preferred folding and orientation in solution. The purity of a sample can be readily determined by the absence of extraneous peaks in the spectrum. A validated ¹H NMR method can be utilized to identify and quantify the compound in various samples without requiring derivatization steps. researchgate.net The precision of such methods is often high, with relative standard deviations typically below 8.5% when an internal standard is used. researchgate.net

Table 1: Representative ¹H NMR Data Interpretation for N-Lauroyl Methyl Beta-Alanine

Functional Group Expected Chemical Shift (ppm) Multiplicity Inferred Structural Information
Terminal Methyl (Lauroyl) ~0.8-0.9 Triplet (t) Confirms the end of the C12 alkyl chain.
Methylene Chain (Lauroyl) ~1.2-1.6 Multiplet (m) Bulk of the hydrophobic fatty acid chain.
Methylene adjacent to C=O ~2.2-2.4 Triplet (t) Protons alpha to the carbonyl group.
N-Methyl ~2.8-3.0 Singlet (s) Confirms the methyl substitution on the nitrogen.

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Small-Angle Neutron Scattering (SANS) is an essential technique for characterizing the structure of materials at a mesoscopic scale, ranging from approximately 1 to a few hundred nanometers. epj-conferences.org It is particularly well-suited for studying the self-assembled aggregates, or micelles, formed by N-Lauroyl Methyl Beta-Alanine in solution. The technique relies on the elastic scattering of neutrons from the sample, where the scattering pattern provides information about the size, shape, and internal structure of the scattering objects. epj-conferences.orgepj-conferences.org

Time-of-Flight (TOF) SANS instruments utilize a pulsed neutron source, allowing for the simultaneous measurement of scattering data over a wide range of neutron wavelengths. nih.gov This method provides access to a broad range of length scales in a single measurement. By analyzing the scattering intensity as a function of the scattering vector (q), researchers can model the microstructure of the micelles. Key parameters that can be determined include the radius of gyration, aggregation number (the number of surfactant molecules per micelle), the shape of the micelle (e.g., spherical, ellipsoidal, or cylindrical), and the thickness of the solvated shell. Contrast variation, often achieved by using mixtures of light (H₂O) and heavy water (D₂O) as the solvent, can be employed to highlight different parts of the aggregate structure.

Fluorescence spectroscopy is a highly sensitive method used to study the formation of micelles and determine the critical micelle concentration (CMC). nih.govacs.orgnih.gov The technique typically employs a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but readily partitions into the nonpolar core of micelles once they are formed.

The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous environment, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is relatively high. When micelles form and the pyrene probe moves into the hydrophobic micellar core, this I₁/I₃ ratio decreases significantly. By plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration, a sharp sigmoidal transition is observed. The midpoint of this transition is taken as the CMC. This method is particularly useful for detecting very low CMC values. nih.gov While versatile, the choice of probe and the data analysis model are critical for obtaining accurate CMC values, as some nonpolar probes can be complex to evaluate. nih.gov

Interfacial and Rheological Characterization Techniques

The performance of surfactants is largely dictated by their behavior at interfaces. Techniques that characterize interfacial properties and the rheological response of these interfaces are vital for understanding the functionality of N-Lauroyl Methyl Beta-Alanine.

Surface tensiometry and conductometry are two of the most common and reliable methods for determining the CMC of surfactants. nih.govacs.org

Surface Tensiometry: This technique measures the surface tension of a solution as a function of surfactant concentration. As N-Lauroyl Methyl Beta-Alanine is added to water, the surfactant molecules adsorb at the air-water interface, reducing the surface tension. This decrease continues until the interface becomes saturated with surfactant monomers. At this point, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration. kibron.com

Table 2: Comparison of CMC Determination Methods

Technique Principle Advantages Limitations
Surface Tensiometry Measures the change in surface tension with surfactant concentration. kibron.com Highly reliable, applicable to ionic and non-ionic surfactants. acs.org Can be more time- and substance-consuming. nih.gov
Conductometry Measures the change in electrical conductivity with surfactant concentration. researchgate.net High precision, relatively simple setup. Only applicable to ionic surfactants. acs.org

| Fluorescence Spectroscopy | Monitors the change in a probe's fluorescence in response to micelle formation. nih.gov | High sensitivity, suitable for very low CMC values. nih.gov | Results can be influenced by the choice of probe and data model. nih.gov |

Oscillating drop shape analysis is a powerful technique for studying the dilational rheology of interfacial films, which is crucial for understanding the stability of foams and emulsions. hawaii.eduresearchgate.net This method involves forming a pendant drop of the surfactant solution and subjecting its surface area to a sinusoidal oscillation at a specific frequency. nih.gov A high-speed camera captures the drop profile, and software analyzes its shape to calculate the dynamic interfacial tension in response to the area perturbation. hawaii.edunih.gov

The relationship between the change in interfacial tension (dγ) and the change in interfacial area (dlnA) defines the complex dilational modulus (E). This modulus consists of an elastic (storage) component, which represents the film's ability to store energy, and a viscous (loss) component, which relates to energy dissipation processes like diffusion and exchange of molecules between the interface and the bulk solution. nih.gov By studying the dilational modulus as a function of concentration and oscillation frequency, one can gain detailed insights into the viscoelastic properties and relaxation mechanisms of the interfacial layer formed by N-Lauroyl Methyl Beta-Alanine. researchgate.net

Calorimetric and Microscopic Investigations

Advanced characterization of N-Lauroyl Methyl Beta-Alanine and its analogs involves a combination of calorimetric and microscopic techniques to elucidate the thermodynamics of self-assembly and the morphology of the resulting aggregates. These methods provide a comprehensive understanding of the material's behavior in solution.

Calorimetry for Thermodynamic Studies of Self-Assembly

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are fundamental in determining the thermodynamic parameters associated with the self-assembly of N-acyl amino acid surfactants.

DSC studies on derivatives of N,N-dimethyl-β-alanine, a structurally similar compound, have revealed that their self-assembled structures undergo unfolding transitions at specific temperature ranges. For instance, supramolecular assemblies of amphiphilic derivatives of N,N-dimethyl-β-alanine generally begin to unfold in the temperature range of 70–80 °C nih.gov. In studies of related L-alanine alkyl esters, DSC measurements on hydrated samples showed sharp gel-to-liquid crystalline phase transitions. researchgate.net The transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt) are key parameters derived from these studies, providing insight into the stability and energetics of the assembled structures. researchgate.net For example, in dry-state analyses of L-alanine alkyl esters, these thermodynamic parameters were observed to exhibit an odd-even alternation with the length of the alkyl chain. researchgate.net

ITC is another powerful tool used to study the formation of complexes in aqueous dispersions. For instance, ITC has been used to establish that L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate (B86663) form an equimolar complex, providing detailed information on the binding thermodynamics. researchgate.net

Table 1: Thermodynamic Data for Related N-Acyl Amino Acid Derivatives

Compound Class Technique Observation Temperature Range (°C)
Amphiphilic N,N-dimethyl-β-alanine derivatives DSC Unfolding of assemblies 70-80 nih.gov
L-alanine alkyl esters (hydrated) DSC Gel-to-liquid crystalline phase transition Not specified researchgate.net

Microscopic Techniques for Aggregate Morphology Characterization

Microscopic techniques are essential for visualizing the morphology of the aggregates formed by N-acyl amino acids. Common methods include Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

Studies on amphiphilic derivatives of N,N-dimethyl-β-alanine have shown that the morphology of self-assembled structures is dependent on both the molecular structure (monomer vs. dimer) and the pH of the solution. nih.gov These derivatives have been observed to form a variety of structures, including nano- and microfibers, microtubules, micelles, and unique vesicular structures. nih.gov Specifically, dimer forms of these amphiphiles showed a higher propensity to form fibrillar structures under neutral pH conditions. nih.gov

Similarly, TEM studies on complexes of L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate indicated the formation of unilamellar liposomes. researchgate.net For other self-assembling peptides, such as those rich in alanine, TEM has been used to confirm the formation of fibrils over time, particularly at elevated temperatures. rsc.org The use of fluorescent tags in conjunction with TEM can also help characterize aggregate morphologies without preventing the formation of structures like protofibrils and amyloid fibrils. acs.org

Table 2: Observed Morphologies for Related N-Acyl Amino Acid Derivatives

Compound Class Technique Observed Morphology Conditions
Amphiphilic N,N-dimethyl-β-alanine derivatives SEM Nano/microfibers, microtubules, micelles, vesicles pH dependent nih.gov
L-alanine lauryl ester hydrochloride / SDS complex TEM Unilamellar liposomes Aqueous dispersion researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly molecular dynamics simulations and adsorption isotherm modeling, provide molecular-level insights that complement experimental findings. These approaches are crucial for understanding intermolecular forces and predicting interfacial behavior.

Molecular Dynamics Simulations for Intermolecular Interactions and Molecular Properties

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of N-acyl amino acid surfactants at the atomic level. These simulations provide detailed information about intermolecular interactions, such as hydrogen bonding, and their role in the self-assembly process and monolayer structure.

MD simulations performed on N-lauroyl-L-alanine (C12-ALA), a close structural analog of N-lauroyl methyl beta-alanine, have been used to understand its interfacial properties and the architecture of its adsorption layer at the air/water interface. acs.org These simulations revealed that hydrogen bond-mediated aggregate formation in the bulk solution is a key phenomenon. acs.orgikifp.edu.pl These aggregates can act as reservoirs, supplying surfactant molecules to freshly formed interfaces. ikifp.edu.pl The strength of hydrogen bonding between surfactant molecules and co-surfactants, like n-octanol, influences the stability of the interfacial monolayer. acs.org

Simulations of various N-acyl amino acid-based surfactants have shown that the capability for intermolecular hydrogen bonding is a primary factor determining the packing density at an interface. researcher.life Tighter packing of surfactant molecules leads to weaker interactions with water molecules. researcher.life The protonation state of the carboxylate headgroups also significantly affects inter-surfactant interactions. researcher.life For instance, MD simulations of sodium lauroyl glycinate (B8599266) (SLG) and cocamidopropyl betaine (B1666868) (CAB) blends identified robust hydrogen bonds between the ammonium (B1175870) protons of CAB and the carboxamide oxygen of SLG, contributing to thermodynamic stabilization and enhanced film stability. nih.gov

Adsorption Isotherm Modeling for Interfacial Behavior Prediction

Adsorption isotherm models are used to theoretically describe the adsorption behavior and physicochemical properties of surfactants at interfaces based on their molecular structure.

For a series of N-lauroyl amino acid surfactants, including N-lauroyl-L-alanine, a theoretical model has been developed to characterize their adsorption at the air/water interface. rsc.org This model can fit experimental surface tension isotherm data with only two adjustable parameters, which relate to the surfactant's surface activity and the effective size of the headgroup. rsc.org The results from this modeling show that the surface activity of these surfactants increases with the hydrophobicity of the amino acid side group. rsc.org

The interfacial behavior of these surfactants is dominated by the non-ionic (protonated) form, which is significantly more surface-active than the anionic (deprotonated) form. rsc.org By combining experimental data with theoretical modeling, it is possible to predict key parameters such as the Gibbs surface excess (Γmax) and the area of exclusion per surfactant monomer (Amin), which are critical for understanding the packing and efficiency of the surfactant at an interface. acs.org

Table 3: Parameters from Adsorption Isotherm Modeling of N-Lauroyl-(L)-alanine

Parameter Description Significance
αn Surface activity parameter A lower value indicates higher surface activity rsc.org
HS Effective headgroup size parameter Relates to the area occupied by the surfactant headgroup at the interface rsc.org
Γmax Gibbs surface excess Measures the concentration of surfactant at the interface relative to the bulk acs.org

Q & A

Q. What are the key physicochemical properties of Lauroyl methyl beta-alanine that influence experimental design in formulation and biological studies?

this compound (C₁₆H₃₁NO₃; MW 285.42) is a solid anionic surfactant with limited water solubility . Its melting point (93–95°C) and thermal stability (predicted boiling point ~461.7°C) suggest suitability for high-temperature applications, while its acid dissociation constant (pKa ~4.35) indicates pH-dependent ionization, critical for solubility in aqueous systems . Methodologically, differential scanning calorimetry (DSC) and dynamic light scattering (DLS) can assess thermal behavior and aggregation patterns, respectively, under varying experimental conditions .

Q. What synthetic routes are employed for this compound, and how can purity be optimized for research-grade material?

Synthesis typically involves N-acylation of methyl-beta-alanine with lauroyl chloride under controlled pH (8–10) and temperature (40–60°C) to minimize hydrolysis . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) achieves >95% purity. Analytical validation using HPLC (C18 column, UV detection at 210 nm) and NMR (¹H/¹³C) ensures structural fidelity and identifies residual solvents or unreacted precursors .

Advanced Research Questions

Q. How do structural modifications (lauroyl and methyl groups) in this compound affect its membrane permeability and bioavailability compared to unmodified beta-alanine?

The lauroyl chain enhances lipophilicity (logP ~4.2), promoting interaction with lipid bilayers, while the methyl group reduces hydrogen-bonding capacity, potentially altering transport kinetics . Comparative studies using Caco-2 cell monolayers or artificial membranes (PAMPA assay) can quantify permeability. Beta-alanine’s role as a carnosine precursor is well-documented , but its lauroyl-methyl derivative may exhibit delayed metabolic clearance due to steric hindrance, requiring LC-MS/MS to track hydrolysis products in vitro .

Q. What methodological considerations are critical when evaluating the pH- and temperature-dependent stability of this compound in biological matrices?

Stability studies should replicate physiological conditions (pH 4–8, 37°C) over 24–72 hours. Use buffered solutions (e.g., phosphate, citrate) and monitor degradation via UPLC-MS. Evidence suggests this compound is stable in neutral pH but hydrolyzes rapidly under alkaline conditions (>pH 9), releasing lauric acid and methyl-beta-alanine . Accelerated stability testing (e.g., Arrhenius model) predicts shelf-life, while circular dichroism can assess conformational changes .

Q. How can researchers reconcile contradictory findings on the efficacy of beta-alanine derivatives in modulating cellular buffering capacity?

Discrepancies arise from variability in experimental models (e.g., in vitro vs. in vivo), dosing regimes, and endpoint measurements (e.g., carnosine levels vs. pH buffering) . A systematic review (PRISMA guidelines) with subgroup analysis (athletes vs. sedentary populations) and meta-regression (dose-response relationships) can clarify confounding factors . Additionally, standardized protocols for carnosine quantification (e.g., proton magnetic resonance spectroscopy) are critical .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~0.1 ng/mL) in plasma or tissue homogenates . For structural elucidation of metabolites, high-resolution mass spectrometry (HRMS) coupled with NMR (¹H, COSY) identifies hydrolysis products. Matrix effects can be mitigated using isotope-labeled internal standards (e.g., d₃-lauroyl methyl beta-alanine) .

Methodological Guidelines

  • Experimental Design : Follow factorial designs (e.g., 2×2 ANOVA) to isolate effects of pH, temperature, and concentration .
  • Ethical Compliance : For human studies, ensure IRB approval (Institutional Review Board) and document adverse events (e.g., paresthesia risk with beta-alanine derivatives) .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in open repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.